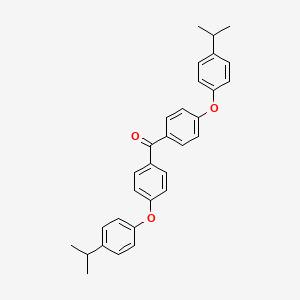
4,4'-bis(4-Isopropylphenoxy)benzophenone
货号 B8538390
分子量: 450.6 g/mol
InChI 键: LTZMYKBGNHJFLB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US06140385
Procedure details


To a solution of 4-isopropylphenol (20.4 g.) in 30 ml of dimethylformamide was added slowly a slurry of sodium hydride, 60% in mineral oil (6.0 g.) in 150 ml of dimethylformamide. When the reaction was complete, 8.5 g. of 4,4'-dibromobenzophenone and 1.0 g. dendritic copper powder were added and the reaction mixture heated to reflux and held at reflux for 24 hours. The solvent was removed under vacuum and the residue poured into ice-water. The crude product was recrystallized from ethanol to give the desired compound, mp 104-105° C. Structure was confirmed by IR, NMR, C-13 NMR and MS.





Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[H-].[Na+].Br[C:14]1[CH:28]=[CH:27][C:17]([C:18]([C:20]2[CH:25]=[CH:24][C:23](Br)=[CH:22][CH:21]=2)=[O:19])=[CH:16][CH:15]=1>CN(C)C=O.[Cu]>[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:14]2[CH:28]=[CH:27][C:17]([C:18]([C:20]3[CH:25]=[CH:24][C:23]([O:10][C:7]4[CH:8]=[CH:9][C:4]([CH:1]([CH3:3])[CH3:2])=[CH:5][CH:6]=4)=[CH:22][CH:21]=3)=[O:19])=[CH:16][CH:15]=2)=[CH:6][CH:5]=1)([CH3:3])[CH3:2] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C(=O)C2=CC=C(C=C2)Br)C=C1
|
Step Three
|
Name
|
copper
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 24 hours
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue poured into ice-water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was recrystallized from ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C1=CC=C(OC2=CC=C(C(=O)C3=CC=C(C=C3)OC3=CC=C(C=C3)C(C)C)C=C2)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
